molecular formula C9H8N2O3 B1336656 6-Methoxyquinazoline-2,4-diol CAS No. 32618-84-1

6-Methoxyquinazoline-2,4-diol

Cat. No.: B1336656
CAS No.: 32618-84-1
M. Wt: 192.17 g/mol
InChI Key: KAYIYDVQBAPJIU-UHFFFAOYSA-N
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Description

6-Methoxyquinazoline-2,4-diol (CAS: 32618-84-1) is a quinazoline derivative characterized by a methoxy (-OCH₃) group at position 6 and hydroxyl (-OH) groups at positions 2 and 4 of the heterocyclic quinazoline scaffold . Quinazolines are pharmacologically significant due to their diverse biological activities, including enzyme inhibition and antimicrobial properties .

Preparation Methods

Synthesis of Quinazoline-2,4-dione Core

The quinazoline-2,4-dione scaffold, which is the core structure of 6-Methoxyquinazoline-2,4-diol, can be synthesized via a one-pot metal-free catalytic method using 4-dimethylaminopyridine (DMAP) as a catalyst. This method involves the reaction of 2-aminobenzamide derivatives with (Boc)2O as the carbonyl donor under mild conditions.

Key Reaction Parameters and Yields

Entry Catalyst Base Solvent Temperature/Time Yield of Quinazoline-2,4-dione (%)
1 DMAP Et3N CH2Cl2 Room temp, 12 h 33
3 DMAP None CH2Cl2 Room temp, 12 h 79
10 DMAP None CH3CN Room temp, 12 h 94
13 DMAP None CH3CN Microwave, 30 min 92
  • The presence of DMAP significantly improves the yield compared to reactions without it.
  • Solvent choice is critical; acetonitrile (CH3CN) provides the highest yields.
  • Microwave-assisted synthesis reduces reaction time drastically while maintaining high yields.

The introduction of the methoxy group at the 6-position is typically achieved by starting from appropriately substituted 2-aminobenzamide precursors or by post-synthetic modification of the quinazoline-2,4-dione core.

Conversion to 2,4-Dichloro-6-methoxyquinazoline Intermediate

A common preparative step involves chlorination of this compound to form 2,4-dichloro-6-methoxyquinazoline , which is a versatile intermediate for further derivatization.

Chlorination Reaction Conditions and Yields

Yield (%) Reagents and Conditions Notes
98 POCl3, N,N-dimethylaniline, 120°C, 2 h High yield, brown solid product, efficient chlorination
82 POCl3, N,N-dimethylaniline, reflux, 5 h Slightly lower yield, reflux conditions
74 POCl3, N,N-diethylaniline, 125°C, 3 h Moderate yield, alternative amine base
69 POCl3, reflux, 16 h Longer reaction time, moderate yield
28 POCl3, N,N-diethylaniline, reflux, 6 h Lower yield, possibly due to reaction conditions
  • Phosphoryl chloride (POCl3) is the chlorinating agent of choice.
  • The presence of tertiary amines like N,N-dimethylaniline or N,N-diethylaniline acts as bases and reaction facilitators.
  • Reaction temperature and time significantly affect yield and purity.

Detailed Experimental Procedure Example for Chlorination

  • To a mixture of this compound (9.63 g, 50.2 mmol) in POCl3 (150 mL), N,N-dimethylaniline (0.5 mL) is added.
  • The mixture is stirred at 120°C for 2 hours.
  • After completion, POCl3 is removed under vacuum.
  • The residue is slowly added to ice-water, and pH is adjusted to ~7 with saturated NaHCO3 at 0°C.
  • The precipitate is collected and dried under vacuum to yield 2,4-dichloro-6-methoxyquinazoline in 98% yield as a brown solid.

Mechanistic Insights and Catalytic Roles

  • The DMAP-catalyzed synthesis proceeds via formation of an unstable carbamic–carbonic anhydride intermediate, which undergoes intramolecular ammonolysis or DMAP-catalyzed cyclization to form the quinazoline-2,4-dione ring system.
  • Microwave irradiation enhances reaction kinetics, likely by facilitating the cyclization step, especially for substrates with bulky substituents.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Quinazoline-2,4-dione synthesis 2-aminobenzamide + (Boc)2O, DMAP catalyst, CH3CN, RT, 12 h Up to 94 Metal-free, one-pot, microwave option
Chlorination to 2,4-dichloro derivative POCl3, N,N-dimethylaniline, 120°C, 2 h 98 High yield, key intermediate
Alternative chlorination POCl3, N,N-diethylaniline, reflux, 3-16 h 28-82 Yield varies with conditions

Chemical Reactions Analysis

6-Methoxyquinazoline-2,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Substitution reactions can introduce various substituents onto the quinazoline ring, leading to the formation of diverse derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Methoxyquinazoline-2,4-diol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:

    Chemistry: It serves as a building block for the synthesis of various quinazoline derivatives, which are important in medicinal chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Quinazoline derivatives have shown potential as anticancer, antibacterial, and antiviral agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of 6-Methoxyquinazoline-2,4-diol with two analogs: 6,7-Dimethoxyquinazoline-2,4-diol and 6-Nitroquinazoline-2,4-diol (NQD) .

Compound Substituents CAS Number Molecular Formula (Inferred) Key Properties/Applications
This compound -OCH₃ (C6), -OH (C2, C4) 32618-84-1 C₉H₈N₂O₃ Potential pharmaceutical intermediate
6,7-Dimethoxyquinazoline-2,4-diol -OCH₃ (C6, C7), -OH (C2, C4) NCgc00160264-01 C₁₀H₁₀N₂O₅ Doxazosin-related impurity; enhanced lipophilicity due to dual methoxy groups
6-Nitroquinazoline-2,4-diol (NQD) -NO₂ (C6), -OH (C2, C4) Not provided C₈H₅N₃O₄ Shikimate dehydrogenase inhibitor; nitro group enhances electron-withdrawing effects

Key Observations :

  • Methoxy vs.
  • Diol Functionality : The 2,4-diol motif in all three compounds facilitates hydrogen bonding, influencing interactions with biological targets or crystallization behavior .

Biological Activity

6-Methoxyquinazoline-2,4-diol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10N2O3C_10H_10N_2O_3 and features a methoxy group at position 6 along with hydroxyl groups at positions 2 and 4. This specific arrangement contributes to its unique chemical properties and biological activities.

Biological Activities

1. Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. Studies indicate that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Its mechanism involves the modulation of enzyme activities related to cell cycle regulation and apoptosis induction.

2. Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various pathogens, including bacteria and fungi. Preliminary data suggest that it may disrupt microbial cell membranes or inhibit essential metabolic processes, although further studies are needed to elucidate the precise mechanisms.

3. Enzyme Inhibition
this compound has been shown to interact with various enzymes, potentially acting as an inhibitor. This interaction is crucial for its therapeutic applications, particularly in conditions where enzyme overactivity contributes to disease progression.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Antitubercular Activity : A study demonstrated that quinazoline derivatives could inhibit Mycobacterium tuberculosis (Mtb). Although this compound was not the most potent derivative tested, it showed promise as part of a broader structure-activity relationship (SAR) analysis involving related compounds .
  • CXCR4 Antagonism : Research indicated that this compound might act as a CXCR4 antagonist, which is relevant in the context of HIV infection and cancer metastasis. By inhibiting CXCR4, it could potentially reduce viral entry into host cells and hinder tumor progression .

Summary of Biological Activities

Activity Type Description References
AnticancerInhibits tumor growth via modulation of signaling pathways
AntimicrobialEffective against bacteria and fungi
Enzyme InhibitionInteracts with enzymes to modulate their activity
CXCR4 AntagonismPotential role in reducing HIV infection and cancer spread

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Macromolecules : The compound may bind to proteins or nucleic acids, influencing cellular processes such as metabolism and gene expression.
  • Enzyme Targeting : It likely inhibits specific enzymes involved in critical pathways for cell survival and proliferation, leading to reduced cell viability in cancerous tissues.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxyquinazoline-2,4-diol, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via functionalization of quinazoline precursors. For example, ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate (a derivative) is hydrolyzed under reflux with 6M HCl (4 hours, 90% yield) or converted to its sodium salt using NaOH/EtOH (room temperature, 95% yield) . Key variables include solvent choice (e.g., ethanol vs. aqueous HCl), temperature, and reaction time. Optimization requires systematic testing of these parameters.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions on the quinazoline core. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups like hydroxyls. For example, similar quinazoline derivatives in and were characterized using these techniques to confirm regiochemistry and purity.

Q. What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound?

  • Methodology : Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based kinase activity assays. highlights quinazolines as kinase inhibitors, with structural analogs tested against EGFR or HER2 targets. Include positive controls (e.g., gefitinib) and measure IC₅₀ values to quantify potency.

Advanced Research Questions

Q. How can researchers address low yields during the demethylation of the methoxy group in quinazoline derivatives?

  • Methodology : Demethylation of the 6-methoxy group (e.g., to a hydroxyl) often requires harsh conditions. suggests using BBr₃ in dichloromethane at −78°C for controlled cleavage. Alternatively, optimize reaction time and stoichiometry to avoid over-degradation. Validate product purity via HPLC and compare with literature protocols .

Q. How do structural modifications in quinazoline derivatives affect their biological activity?

  • Methodology : Structure-Activity Relationship (SAR) studies are critical. For instance:

  • Methoxy position : The 6-methoxy group in analogs enhances solubility and target binding.
  • Chloro substituents : shows 6-chloro derivatives improve metabolic stability.
  • Heterocyclic appendages : Pyrazoline or furan moieties ( ) modulate selectivity for kinase targets. Test modifications using parallel synthesis and in silico docking (e.g., AutoDock Vina).

Q. How should researchers resolve contradictions in reported reaction yields for quinazoline synthesis?

  • Methodology : Cross-validate protocols using controlled experiments. For example:

  • Reproduce the hydrolysis of ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate () under varying HCl concentrations.
  • Compare yields with , which details similar reactions. Use Design of Experiments (DoE) to identify critical factors (e.g., temperature gradients, stirring rates). Publish negative results to clarify discrepancies .

Q. What strategies can optimize the selectivity of quinazoline derivatives towards specific biological targets?

  • Methodology :

  • Pharmacophore modeling : Use software like Schrödinger’s Phase to align key functional groups (e.g., the 2,4-diol motif) with target binding pockets.
  • Fragment-based screening : Identify core interactions using X-ray crystallography (e.g., ’s structural data).
  • Proteomic profiling : Assess off-target effects via kinase panel screens ( ).

Properties

IUPAC Name

6-methoxy-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYIYDVQBAPJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438178
Record name 6-METHOXYQUINAZOLINE-2,4-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32618-84-1
Record name 6-METHOXYQUINAZOLINE-2,4-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-5-methoxybenzoic acid (5.00 g, 29.9 mmol) and urea (5.40 g, 90.0 mmol) was heated to 200° C. for 1 hour. The mixture was cooled to room temperature and diluted with H2O (50 mL), the mixture was filtered off and the precipitate was washed with H2O (10 mL), dried in vacuo to give the product (5.10 g, yield 88%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

2-Amino-5-methoxybenzoic acid (13.0 g, 77.8 mmol, 1.0 eq.) was suspended in water (200 mL) and glacial acetic acid (5.2 mL) at 35° C. A freshly prepared solution of potassium cyanate (8.21 g, 101.4 mmol, 1.3 eq.) in water (86 mL) was added dropwise to the stirred mixture. After 4 h, NaOH (104.0 g, 2600 mL, 33.4 eq.) was added in portions, keeping the reaction temperature below 40° C. A clear solution was obtained momentarily before a precipitate formed. After cooling, the precipitate was filtered off and dissolved in hot water which was acidified to pH 5. The precipitate was collected and washed with water, dried by lyophilization to afford 9.63 g of 6-methoxyquinazoline-2,4(1H, 3H)-dione as a white solid (65%). LCMS m/z=193.1 (M+1) (Method B) (retention time=1.22 min). 1H NMR (400 MHz, DMSO-d6): δ 11.26 (s, 1H), 11.01 (s, 1H), 7.31-7.25 (m, 2H), 7.10 (d, 1H, J=8.8 Hz), 3.77 (s, 3H).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
8.21 g
Type
reactant
Reaction Step Three
Name
Quantity
86 mL
Type
solvent
Reaction Step Three
Name
Quantity
2600 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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